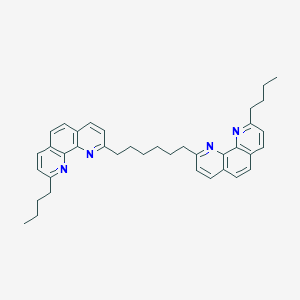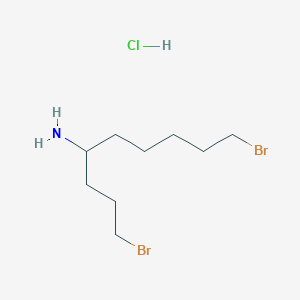![molecular formula C21H30O2S B14279210 3-[10-(4-Methoxyphenoxy)decyl]thiophene CAS No. 125878-88-8](/img/structure/B14279210.png)
3-[10-(4-Methoxyphenoxy)decyl]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[10-(4-Methoxyphenoxy)decyl]thiophene is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing a sulfur atom. This compound is known for its unique structural properties, which make it valuable in various fields such as material science, medicinal chemistry, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[10-(4-Methoxyphenoxy)decyl]thiophene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxyphenol and 1-bromodecane.
Etherification: 4-Methoxyphenol is reacted with 1-bromodecane in the presence of a base such as potassium carbonate to form 4-methoxyphenoxydecane.
Thiophene Formation: The intermediate 4-methoxyphenoxydecane is then reacted with thiophene-3-boronic acid using a palladium-catalyzed Suzuki coupling reaction to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3-[10-(4-Methoxyphenoxy)decyl]thiophene undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction of the thiophene ring can be achieved using lithium aluminum hydride or other reducing agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.
Aplicaciones Científicas De Investigación
3-[10-(4-Methoxyphenoxy)decyl]thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials such as organic semiconductors, conductive polymers, and electrochromic devices.
Mecanismo De Acción
The mechanism of action of 3-[10-(4-Methoxyphenoxy)decyl]thiophene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
3-[10-(4-Methoxyphenoxy)decyl]thiophene: Unique due to its specific substitution pattern and functional groups.
3-[10-(4-Methylphenoxy)decyl]thiophene: Similar structure but with a methyl group instead of a methoxy group.
3-[10-(4-Ethoxyphenoxy)decyl]thiophene: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
This compound stands out due to its methoxy group, which can influence its electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of organic electronic devices.
Propiedades
Número CAS |
125878-88-8 |
|---|---|
Fórmula molecular |
C21H30O2S |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
3-[10-(4-methoxyphenoxy)decyl]thiophene |
InChI |
InChI=1S/C21H30O2S/c1-22-20-11-13-21(14-12-20)23-16-9-7-5-3-2-4-6-8-10-19-15-17-24-18-19/h11-15,17-18H,2-10,16H2,1H3 |
Clave InChI |
IXCOQUSCHBCZPQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OCCCCCCCCCCC2=CSC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 1-(4-bromophenyl)-2-[methyl(phenylmethyl)amino]-](/img/structure/B14279127.png)
![5-[(Propane-2-sulfonyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B14279130.png)


![2-{[(3-Ethenyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14279147.png)
![2,2'-[Ethane-1,2-diylbis(oxy)]bis(oxirane)](/img/structure/B14279148.png)
![6,11-Dimethyl-1H-indolo[3,2-c]quinoline-1,4(11H)-dione](/img/structure/B14279154.png)






![2-Propenamide, N-[3-(dimethylamino)propyl]-3-phenyl-](/img/structure/B14279218.png)
